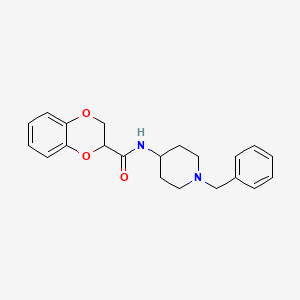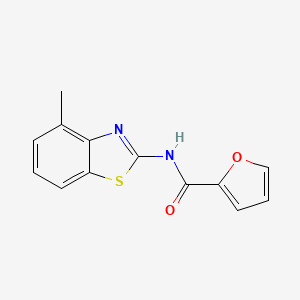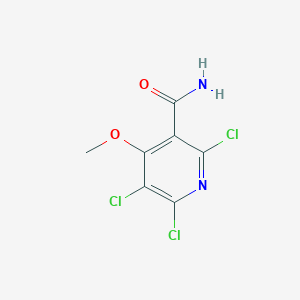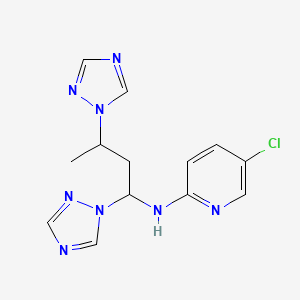![molecular formula C12H8ClF3N2O3 B5571055 methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)
methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds structurally related to methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate, often involves one-pot procedures and cyclocondensation reactions. For instance, a study detailed the one-pot synthesis and crystal structure of a closely related compound, Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, prepared via a two-component reaction under specific conditions, demonstrating the intricacies of pyrazole synthesis (Saeed, Arshad, & Flörke, 2012).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using X-ray diffraction alongside computational studies. For example, research into 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs highlighted the utility of X-ray diffraction and density-functional-theory (DFT) calculations for structural determination, underscoring the complexity and stability of such molecules (Shen, Huang, Diao, & Lei, 2012).
Chemical Reactions and Properties
Pyrazole compounds undergo various chemical reactions, reflecting their versatile chemical properties. For instance, the synthesis, characterization, and reaction studies of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate showcased how substituted pyrazole compounds are prepared and react under different conditions, providing insights into their chemical behavior and potential for functionalization (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are critical for understanding their behavior in various environments. Research into the crystal and molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate provides valuable data on its intramolecular hydrogen bonding and π-π interactions, contributing to its structural stability and solubility characteristics (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further chemical modifications, are fundamental to the utility of pyrazole derivatives in synthetic chemistry. The synthesis and study of compounds like methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate reveal the conditions under which these compounds are stable and reactive, offering a glimpse into their chemical versatility (Khan & White, 2012).
科学的研究の応用
Chemical Properties and Reactions
- Trifluoromethylpyrazoles , including compounds similar to methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate, have been extensively studied for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially at specific positions on the pyrazole nucleus, significantly influences the activity profile of these compounds. This review highlights the importance of trifluoromethylpyrazoles in medicinal chemistry, particularly as anti-inflammatory and antibacterial agents, covering research from 2000 to 2015. The review underscores the potential of these compounds to serve as a foundation for developing new therapeutic agents with enhanced efficacy and reduced side effects (Kaur, Kumar, & Gupta, 2015).
Biological Effects and Mechanisms
- Antimicrobial Properties : Compounds like methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate have been examined for their role in environmental and biological contexts, particularly concerning their interaction with microbial systems. Studies have focused on the occurrence, fate, and behavior of similar compounds in aquatic environments, evaluating their potential as weak endocrine disruptor chemicals and their ubiquity in surface water and sediments due to the consumption of products containing these compounds. These insights are crucial for understanding the environmental impact and health implications of such chemicals (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Applications and Drug Discovery
- Chemical Synthesis and Heterocycles : The chemistry of pyrazole derivatives, including those with structural similarities to methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate, has been a focus of research for its utility in synthesizing a diverse range of heterocyclic compounds. These compounds serve as critical building blocks in the development of new drugs and materials, showcasing the versatile applications of pyrazole derivatives in organic synthesis and drug discovery processes. This area of research emphasizes the compound's significance in constructing complex molecular architectures and exploring novel chemical transformations (Gomaa & Ali, 2020).
Safety and Hazards
Safety and hazards associated with similar compounds have been documented. For example, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It’s important to handle such compounds with appropriate safety measures.
将来の方向性
特性
IUPAC Name |
methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O3/c1-21-11(20)10-9(19)5-18(17-10)6-2-3-8(13)7(4-6)12(14,15)16/h2-5,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLASXIFXBNXKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5570973.png)
![6-{[4-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5570977.png)

![4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5570981.png)

![N-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5571000.png)

![3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5571003.png)

![5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5571012.png)

![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5571029.png)

